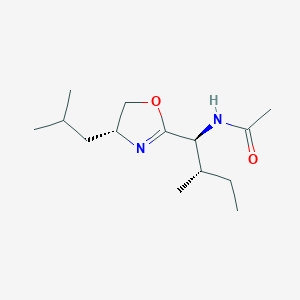
N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazoline ring, an isobutyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be explored for biological activity, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxazoline ring and acetamide moiety could play crucial roles in binding interactions and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)formamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)propionamide
- N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)butyramide
Uniqueness
The uniqueness of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N-[(1S,2S)-2-methyl-1-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12+,13-/m0/s1 |
Clave InChI |
DIENTBAFPQFFKQ-UHTWSYAYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)CC(C)C)NC(=O)C |
SMILES canónico |
CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


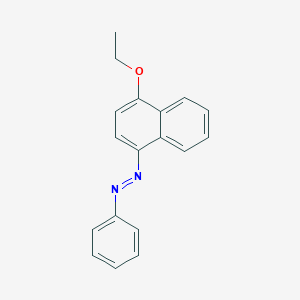

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
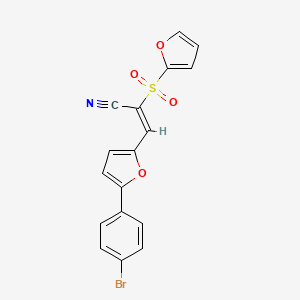

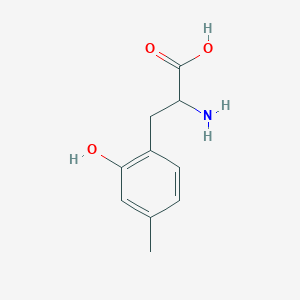


![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
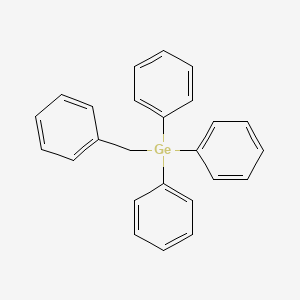
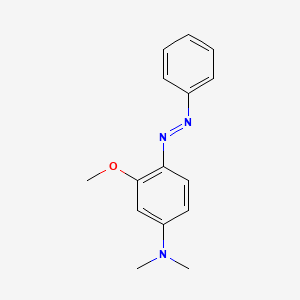
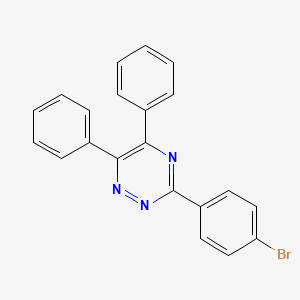
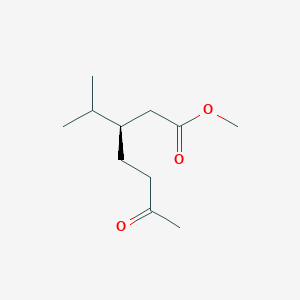
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
